molecular formula C8H15BrO2 B14609847 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane CAS No. 59258-78-5

2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane

Cat. No.: B14609847
CAS No.: 59258-78-5
M. Wt: 223.11 g/mol
InChI Key: MHTWHNSPJQHPQA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-tert-butyl-1,3-dioxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while elimination reactions can produce alkenes .

Scientific Research Applications

2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution or elimination reactions, leading to the formation of various derivatives. These reactions can be exploited in different applications, such as the synthesis of complex molecules or the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-tert-butyl-1,3-dioxolane
  • 2-(Iodomethyl)-2-tert-butyl-1,3-dioxolane
  • 2-(Hydroxymethyl)-2-tert-butyl-1,3-dioxolane

Uniqueness

2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

CAS No.

59258-78-5

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-(bromomethyl)-2-tert-butyl-1,3-dioxolane

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6H2,1-3H3

InChI Key

MHTWHNSPJQHPQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(OCCO1)CBr

Origin of Product

United States

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